molecular formula C12H13F5N2 B15092301 4-(4,4-Difluoropiperidin-1-yl)-3-(trifluoromethyl)aniline

4-(4,4-Difluoropiperidin-1-yl)-3-(trifluoromethyl)aniline

Cat. No.: B15092301
M. Wt: 280.24 g/mol
InChI Key: FDDOMISLIFOMDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4,4-Difluoropiperidin-1-yl)-3-(trifluoromethyl)aniline is an organic compound known for its unique chemical structure and properties It consists of a piperidine ring substituted with two fluorine atoms at the 4-position and an aniline moiety substituted with a trifluoromethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4-Difluoropiperidin-1-yl)-3-(trifluoromethyl)aniline typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,4-difluorobutane and ammonia.

    Introduction of Fluorine Atoms: The fluorine atoms are introduced at the 4-position of the piperidine ring using fluorinating agents such as diethylaminosulfur trifluoride (DAST).

    Attachment of the Aniline Moiety: The aniline moiety is introduced through a nucleophilic substitution reaction, where the piperidine ring reacts with 3-(trifluoromethyl)aniline under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4,4-Difluoropiperidin-1-yl)-3-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms or the trifluoromethyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

4-(4,4-Difluoropiperidin-1-yl)-3-(trifluoromethyl)aniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(4,4-Difluoropiperidin-1-yl)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(4,4-Difluoropiperidin-1-yl)-aniline: Similar structure but lacks the trifluoromethyl group.

    3-(Trifluoromethyl)aniline: Contains the trifluoromethyl group but lacks the piperidine ring.

    4-(4-Fluoropiperidin-1-yl)-3-(trifluoromethyl)aniline: Similar structure with fewer fluorine atoms on the piperidine ring.

Uniqueness

4-(4,4-Difluoropiperidin-1-yl)-3-(trifluoromethyl)aniline is unique due to the presence of both the difluoropiperidine ring and the trifluoromethyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H13F5N2

Molecular Weight

280.24 g/mol

IUPAC Name

4-(4,4-difluoropiperidin-1-yl)-3-(trifluoromethyl)aniline

InChI

InChI=1S/C12H13F5N2/c13-11(14)3-5-19(6-4-11)10-2-1-8(18)7-9(10)12(15,16)17/h1-2,7H,3-6,18H2

InChI Key

FDDOMISLIFOMDN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(F)F)C2=C(C=C(C=C2)N)C(F)(F)F

Origin of Product

United States

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